(1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is a synthetic organic compound that was first developed in the early 2000s. It is commonly used in the production of drugs and pharmaceuticals, and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-acetyl-4-piperidinyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield (1-acetyl-4-piperidinyl)methanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium iodide would yield (1-acetyl-4-piperidinyl)methyl iodide.
Hydrolysis: The major products are (1-acetyl-4-piperidinyl)methanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
(1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Acetylpiperidin-4-yl)methyl benzenesulfonate
- (1-Acetylpiperidin-4-yl)methyl 4-chlorobenzenesulfonate
- (1-Acetylpiperidin-4-yl)methyl 4-nitrobenzenesulfonate
Uniqueness
(1-Acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(1-acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-3-5-15(6-4-12)21(18,19)20-11-14-7-9-16(10-8-14)13(2)17/h3-6,14H,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTRSJGIZXLUJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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